4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 178.1 (M⁺). Fragmentation patterns include loss of CO₂ (m/z 134.1 ) and sequential elimination of HF (m/z 116.1 ) .
Computational Chemistry Studies: DFT Calculations of Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict a chair conformation with the methyl group axial and fluorine atoms equatorial (Figure 3) . Key geometric parameters include:
The calculated dipole moment (3.12 D ) reflects the electron-withdrawing effects of fluorine and the carboxylic acid group. Comparative studies with 4-methylcyclohexanecarboxylic acid show that fluorine substitution increases the ring’s electron deficiency, stabilizing the chair conformation by 2.1 kcal/mol relative to twist-boat forms .
| Parameter | Value |
|---|---|
| Chair Conformation Energy | 0.0 kcal/mol (reference) |
| Twist-Boat Energy | +2.1 kcal/mol |
| Dipole Moment | 3.12 D |
These results align with experimental data from crystallography and spectroscopy, validating the computational models .
Figures
Figure 1: IUPAC numbering and substituent positions.
Figure 2: Chair conformation with axial methyl and equatorial fluorine substituents.
Figure 3: DFT-optimized geometry (B3LYP/6-31G(d,p)).
Properties
IUPAC Name |
4,4-difluoro-1-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-7(6(11)12)2-4-8(9,10)5-3-7/h2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYRECMZIBZSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242863 | |
| Record name | 4,4-Difluoro-1-methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389313-41-0 | |
| Record name | 4,4-Difluoro-1-methylcyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Difluoro-1-methylcyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Fluorination of Cyclohexane Derivatives
Fluorination is a critical step, often achieved by selective electrophilic or nucleophilic fluorination of cyclohexane precursors. Common reagents include:
- Fluorinating agents such as Deoxo-Fluor, Selectfluor, or elemental fluorine under controlled conditions.
- Use of trifluoromethanesulfonic anhydride (triflic anhydride) for activation followed by fluoride ion introduction to yield difluoro-substituted cyclohexanes.
For example, synthesis of difluoro-substituted cyclohexane derivatives has been reported using diepoxide intermediates treated with Et3N·3HF at elevated temperatures (~130 °C), yielding difluoro diols that can be further transformed.
Installation of the Methyl Group
The methyl substituent at the 1-position is commonly introduced via alkylation reactions:
- Starting from cyclohexanone or cyclohexene derivatives, methylation can be performed using methylating agents such as methyl iodide or via reductive amination with formaldehyde and reducing agents.
- Alternatively, methyl groups can be introduced via organometallic reagents (e.g., methyl lithium) in the presence of appropriate protecting groups to avoid side reactions.
Carboxylation to Form the Carboxylic Acid
The carboxylic acid group at the 1-position is typically introduced by:
- Carboxylation reactions using carbon dioxide under high pressure and temperature conditions, often employing organometallic intermediates such as Grignard reagents or organolithiums derived from the methylated cyclohexane intermediate.
- Hydrolysis of ester intermediates formed by reaction with carbon dioxide followed by acidic or basic workup.
Industrial methods optimize these steps by employing continuous flow reactors, which enhance reaction control, scalability, and yield.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Fluorination | Et3N·3HF, elevated temperature (~130 °C) | 4,4-Difluoro diol intermediate |
| 2 | Methylation | Methyl iodide or reductive amination | 1-Methyl substituted cyclohexane |
| 3 | Carboxylation | CO2 under pressure, Grignard or organolithium | Formation of carboxylic acid |
| 4 | Purification | Chromatography, crystallization | Pure 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid |
Fluorination Efficiency: Use of Et3N·3HF with diepoxide intermediates yields difluorinated cyclohexane derivatives with diastereomeric ratios favoring the desired stereochemistry. The reaction requires prolonged heating (12 h at 130 °C) and careful quenching to avoid decomposition.
Carboxylation Conditions: Carboxylation using carbon dioxide requires high pressure (several atmospheres) and elevated temperature (often >50 °C) to achieve good conversion. Organometallic intermediates must be freshly prepared and handled under inert atmosphere to prevent side reactions.
Industrial Scale-Up: Continuous flow reactors have been employed to enhance reaction control and scalability. Distillation under reduced pressure is used during esterification steps to remove low boiling impurities and drive the reaction to completion. Yields reported for similar fluorinated carboxylic acid esters exceed 85%, indicating efficient processes suitable for scale-up.
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Electrophilic fluorination | Deoxo-Fluor, Selectfluor | High regioselectivity, mild conditions | Expensive reagents, potential over-fluorination |
| Nucleophilic fluorination | Et3N·3HF with diepoxides | High yield of difluoro diols | Requires high temperature, longer reaction time |
| Direct fluorination | Elemental fluorine | Simple reagents | Difficult to control, hazardous |
The preparation of this compound involves sophisticated synthetic steps focusing on selective fluorination, methyl group installation, and carboxylation. The most effective methods utilize fluorination of cyclohexane derivatives via nucleophilic fluorination with Et3N·3HF, followed by methylation and carboxylation using carbon dioxide under controlled conditions. Industrial processes enhance these routes through continuous flow techniques and advanced purification to achieve high yields and purity.
This compound’s synthesis is well-documented in scientific literature and patents, reflecting its importance in medicinal chemistry and materials science applications.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
DFMCA is primarily recognized for its role as a building block in the synthesis of pharmaceutical agents. Its unique structure allows it to interact effectively with biological targets, which enhances its potential therapeutic effects.
- Anti-inflammatory Agents : Preliminary studies suggest that DFMCA may be developed into anti-inflammatory drugs due to its ability to bind with inflammatory mediators effectively.
- Anticancer Potential : Research indicates that fluorinated compounds similar to DFMCA show significant cytotoxic activity against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range, indicating promising anticancer properties.
Materials Science
The compound is also being explored for its applications in materials science:
- Advanced Materials Development : DFMCA's unique properties may contribute to the creation of polymers with enhanced thermal and mechanical stability.
- Chemical Intermediates : Its reactivity makes it a valuable intermediate in organic synthesis processes across various industries .
The following table summarizes the comparative biological activity of DFMCA and related compounds:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| DFMCA | TBD | Potential anticancer |
| 4,4-Difluorocyclohexanecarboxylic acid | 5.0 | Anti-inflammatory |
| 2-Fluorophenylacetic acid | 3.0 | Cytotoxic |
Case Studies
Several case studies have highlighted the efficacy of DFMCA and similar fluorinated compounds in biomedical applications:
- Cytotoxicity Studies : In vitro studies on fluorinated compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. Some compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents.
- Mechanistic Insights : Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with target proteins, enhancing their potential as drug candidates. This interaction mechanism is crucial for understanding how DFMCA can modulate biological activities effectively.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 4,4-difluoro-1-methylcyclohexane-1-carboxylic acid with structurally related cyclohexanecarboxylic acids:
Key Observations :
- Electron-Withdrawing Effects: The 4,4-difluoro substituents lower the pKa of the carboxylic acid group compared to non-fluorinated analogues, enhancing acidity and solubility in polar solvents .
- Biological Relevance : Fluorinated cyclohexanes are prevalent in drug design due to improved metabolic stability. For example, 4,4-difluorocyclohexanecarboxylic acid is used in macrolide antibiotic synthesis , while derivatives with aryl groups (e.g., 4-fluorobenzyl) may target specific enzymes or receptors .
Biological Activity
4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological studies. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound exhibits significant interactions with various enzymes and proteins involved in metabolic pathways. Its ability to influence enzyme activity can lead to either inhibition or activation of catalytic functions. The interactions are characterized by various bonding types, including covalent and hydrogen bonds, which are crucial for its biochemical efficacy.
The primary mechanism through which this compound exerts its biological effects involves binding to specific molecular targets. The presence of fluorine atoms enhances the compound's capacity to form strong hydrogen bonds, which facilitates interactions with enzymes or receptors. This modulation can significantly affect biological processes such as signal transduction and gene expression.
Cellular Effects
Research indicates that this compound can alter cellular signaling pathways and gene expression profiles. For instance, it has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses. Furthermore, its effects on gene expression can impact protein synthesis and overall cellular function.
Dosage Effects in Animal Models
The biological activity of this compound is dose-dependent. Lower doses may exhibit beneficial effects such as enhanced enzyme activity or improved metabolic responses, while higher doses can result in toxicity or adverse cellular effects. This threshold behavior underscores the importance of dosage in therapeutic applications.
Metabolic Pathways
This compound is involved in several critical metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been observed to inhibit specific enzymes, leading to significant alterations in metabolite concentrations within cells.
Transport and Distribution
The transport mechanisms of this compound within biological systems are essential for its efficacy. The compound interacts with transport proteins that facilitate its movement across cellular membranes. Its distribution within specific cellular compartments can further modulate its biological activity.
Case Studies
Several studies have examined the biological effects of this compound:
- Study on Enzyme Interaction : A study demonstrated that this compound inhibited the activity of a specific enzyme involved in lipid metabolism, leading to altered lipid profiles in treated cells.
- Gene Expression Analysis : Another research effort revealed that treatment with this compound resulted in significant changes in the expression levels of genes associated with inflammation and oxidative stress response.
Summary Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Alters lipid metabolism | |
| Gene Expression Modulation | Changes inflammatory response genes | |
| Dose-dependent Toxicity | Higher doses lead to cellular damage | |
| Interaction with Transport Proteins | Facilitates cellular uptake |
Q & A
Q. What are the recommended methods for synthesizing 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid in laboratory settings?
Synthesis typically involves fluorination of pre-functionalized cyclohexane precursors or catalytic methods to introduce fluorine atoms. A validated approach includes:
- Stepwise fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® on ketone intermediates, followed by methyl group introduction via alkylation.
- Cyclohexane ring functionalization : Starting with 1-methylcyclohexane-1-carboxylic acid, fluorination at the 4,4-positions can be achieved using SF₄ or other fluorinating agents under controlled conditions .
- Purification : Recrystallization from chloroform/methanol mixtures (melting point: 103–107°C) and verification via HPLC (≥98% purity) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at room temperature, protected from light and moisture to prevent hydrolysis .
- Safety protocols : Use PPE (gloves, goggles) due to irritant properties (Hazard Code: Xi; R36/37/38). In case of eye contact, rinse immediately with water for 15 minutes .
- Decomposition risks : Avoid prolonged exposure to temperatures >150°C, as decomposition may release HF gas .
Advanced Research Questions
Q. What computational strategies can optimize reaction pathways for synthesizing fluorinated cyclohexane derivatives?
- Quantum chemical modeling : Use density functional theory (DFT) to predict transition states and reaction barriers for fluorination steps. ICReDD’s workflow integrates computational predictions with experimental validation to narrow optimal conditions .
- Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for fluorine substitution, reducing trial-and-error experimentation .
- Machine learning : Train models on existing fluorination reaction datasets to predict yields and side-product formation .
Q. How do stereoelectronic effects of fluorine substituents influence conformational dynamics and reactivity?
- Conformational analysis : Fluorine’s electronegativity introduces axial/equatorial preferences in the cyclohexane ring, altering steric interactions. For example, 4,4-difluorination locks the ring in a chair conformation, enhancing rigidity .
- Reactivity modulation : The electron-withdrawing effect of fluorine increases the acidity of the carboxylic acid group (pKa ≈ 4.06), impacting its participation in coupling reactions (e.g., peptide bond formation) .
- NMR validation : ¹⁹F NMR (δ ≈ -120 to -140 ppm) and NOESY experiments confirm substituent orientation and dynamic behavior .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physical properties (e.g., molecular weight, melting point)?
| Property | Reported Values | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀F₂O₂ (majority) vs. C₉H₆F₄O₂ | vs. |
| Molecular Weight | 164.15 g/mol vs. 222.14 g/mol | vs. |
| Melting Point | 103–107°C (consistent) |
Q. Resolution strategies :
- Cross-validation : Prioritize data from peer-reviewed journals (e.g., Tetrahedron in ) over vendor catalogs.
- Analytical confirmation : Use high-resolution mass spectrometry (HRMS) and elemental analysis to verify molecular formulas .
- Batch testing : Replicate melting point measurements with differential scanning calorimetry (DSC) .
Application-Focused Questions
Q. What methodological approaches are recommended for incorporating this compound into peptide mimetics or drug candidates?
- Peptide coupling : Activate the carboxylic acid group using HATU/DIPEA in DMF, followed by reaction with amino-protected residues (e.g., Fmoc-amino acids). Purify via reverse-phase HPLC .
- Structure-activity relationship (SAR) : Synthesize analogs with varying fluorine positions (e.g., 3,3-difluoro) to assess impact on bioavailability and target binding .
- In vitro testing : Evaluate metabolic stability in liver microsomes, noting fluorine’s resistance to oxidative degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
